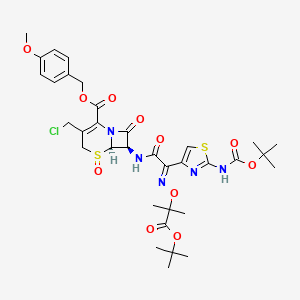
MDK71803
説明
MDK71803 (CAS No. 918538-05-3) is a critical intermediate in synthesizing Cefiderocol, a siderophore cephalosporin antibiotic with a catechol moiety on its 3-position side chain . This compound plays a pivotal role in conferring Cefiderocol’s unique mechanism: leveraging iron transport systems to penetrate Gram-negative bacterial membranes, overcoming resistance mechanisms like β-lactamase degradation and efflux pumps .
特性
CAS番号 |
137171-80-3 |
|---|---|
分子式 |
C34H42ClN5O11S2 |
分子量 |
796.304 |
IUPAC名 |
(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[[(2E)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C34H42ClN5O11S2/c1-32(2,3)49-29(44)34(7,8)51-39-22(21-16-52-30(36-21)38-31(45)50-33(4,5)6)25(41)37-23-26(42)40-24(19(14-35)17-53(46)27(23)40)28(43)48-15-18-10-12-20(47-9)13-11-18/h10-13,16,23,27H,14-15,17H2,1-9H3,(H,37,41)(H,36,38,45)/b39-22+/t23-,27-,53?/m1/s1 |
SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CCl)C(=O)OCC4=CC=C(C=C4)OC |
外観 |
Yellow solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Various functional groups such as methoxybenzyl, tert-butoxy, and thiazolyl groups are introduced using appropriate reagents and catalysts.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Specific functional groups can be reduced under controlled conditions.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Critical Analysis of Divergent Evidence
- and highlight chlorinated triazines as superior in stability, while emphasizes catechol moieties for bacterial targeting. These are complementary rather than contradictory, reflecting this compound’s dual design advantages.
- Discrepancies in solubility data (e.g., Log S = -2.47 in vs. -1.98 in ) may arise from assay conditions (e.g., pH, temperature).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


